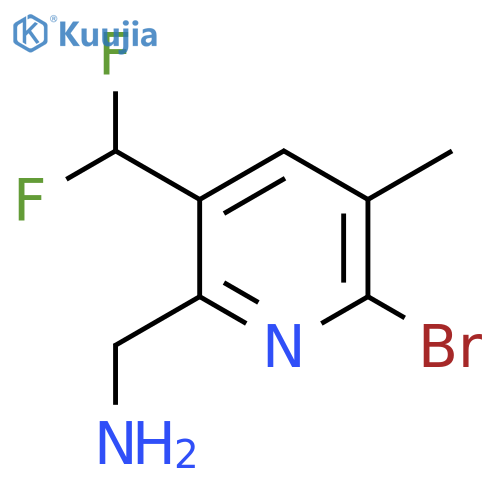Cas no 1804458-93-2 (2-(Aminomethyl)-6-bromo-3-(difluoromethyl)-5-methylpyridine)

1804458-93-2 structure
商品名:2-(Aminomethyl)-6-bromo-3-(difluoromethyl)-5-methylpyridine
CAS番号:1804458-93-2
MF:C8H9BrF2N2
メガワット:251.071267843246
CID:4862116
2-(Aminomethyl)-6-bromo-3-(difluoromethyl)-5-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-6-bromo-3-(difluoromethyl)-5-methylpyridine
-
- インチ: 1S/C8H9BrF2N2/c1-4-2-5(8(10)11)6(3-12)13-7(4)9/h2,8H,3,12H2,1H3
- InChIKey: BGLJSTVECQZNEG-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C)C=C(C(F)F)C(CN)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38.9
2-(Aminomethyl)-6-bromo-3-(difluoromethyl)-5-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029058905-1g |
2-(Aminomethyl)-6-bromo-3-(difluoromethyl)-5-methylpyridine |
1804458-93-2 | 97% | 1g |
$1,564.50 | 2022-04-02 |
2-(Aminomethyl)-6-bromo-3-(difluoromethyl)-5-methylpyridine 関連文献
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
1804458-93-2 (2-(Aminomethyl)-6-bromo-3-(difluoromethyl)-5-methylpyridine) 関連製品
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
